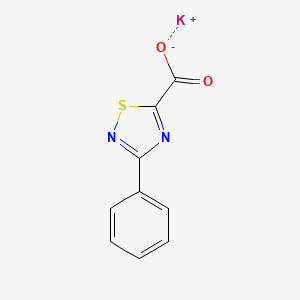
Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate is a chemical compound that belongs to the class of 1,3,4-thiadiazoles . It’s a complexing reagent for Bi, Te, Se, and other metal ions . Thiadiazole derivatives are useful in medicinal chemistry .
Synthesis Analysis
A novel series of 1,3,4-thiadiazoles were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . Another method involves a one-pot three-component fusion reaction between chosen substrates of 1,3,4-thiadiazole-amines or 2-amino-benzothiazole, aldehydes, and active methylene compounds in ethanol solvent at room temperature .Applications De Recherche Scientifique
Antiviral Activity
Research has demonstrated the synthesis and antiviral activity of new bis-1,3-thiazole derivatives, utilizing 3-phenyl-1,3-thiazolidin-4-one derivative in the presence of potassium hydroxide. One compound, in particular, showed significant anti HCV (Hepatitis C virus) activity, highlighting the potential of such derivatives in antiviral therapies (Dawood et al., 2015).
Corrosion Inhibition
A study on the protection of copper corrosion in NaCl solution by modification with a self-assembled monolayer of a thiadiazole derivative revealed its effectiveness in forming a hydrophobic film on the copper surface, inhibiting corrosion. This application suggests its potential in material science and engineering to protect metals from corrosion (Chen et al., 2012).
Anticancer Agents
Several thiadiazole and 1,3,4-thiadiazole derivatives have been synthesized and evaluated as potent anticancer agents. These compounds showed remarkable in vitro anticancer activity against various cancer cell lines, indicating their promise in developing new anticancer drugs (Gomha et al., 2017).
Antimicrobial Properties
New series of fused 1,2,4-triazoles, incorporating 3-(4-isopropylphenyl)-6-substituted phenyl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles, were synthesized and showed interesting antibacterial and antifungal activity. These findings suggest the potential of such compounds in the development of new antimicrobial agents (Joshi et al., 2021).
Interaction with Molecular Iodine
A study focused on the interaction of a potassium salt of 5-mercapto-3-phenyl-1,3,4-thiadiazole-2-thione with molecular iodine, investigating its potential as a charge-transfer complex. This research contributes to the understanding of the chemical behavior of thiadiazole derivatives and their potential applications in chemical sensing and material science (Ivolgina & Chernov'yants, 2018).
Mécanisme D'action
Target of Action
Potassium 3-phenyl-1,2,4-thiadiazole-5-carboxylate is a complex compound that may interact with multiple targets. It’s worth noting that compounds with similar structures, such as 1,2,3-thiadiazole derivatives, have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various biological targets.
Mode of Action
Compounds with similar structures have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may interact with its targets in a way that modulates these biological processes.
Biochemical Pathways
Similar compounds have been shown to exhibit a broad spectrum of biological activities, suggesting that they may affect multiple biochemical pathways .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities, including antiviral, anti-inflammatory, and anticancer effects . These activities suggest that this compound may have similar effects at the molecular and cellular level.
Propriétés
IUPAC Name |
potassium;3-phenyl-1,2,4-thiadiazole-5-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O2S.K/c12-9(13)8-10-7(11-14-8)6-4-2-1-3-5-6;/h1-5H,(H,12,13);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSKYWJJRCLCHDG-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NSC(=N2)C(=O)[O-].[K+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5KN2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
244.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

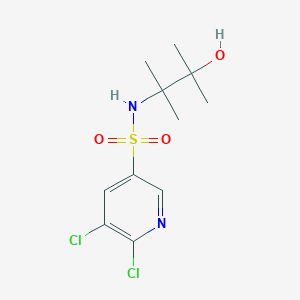
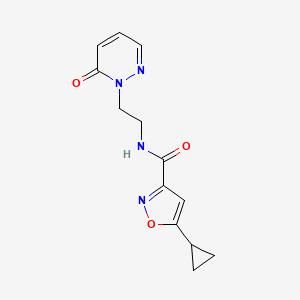
![N-(4-ethoxyphenyl)-3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5-amine](/img/structure/B2747899.png)
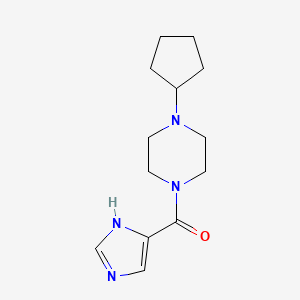
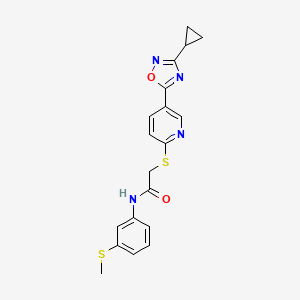
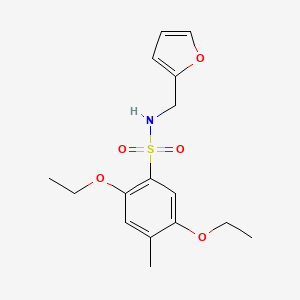
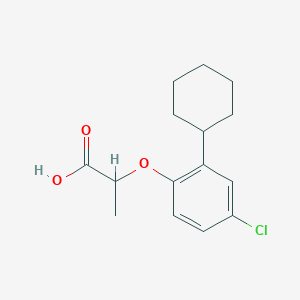
![2-(4-chlorophenoxy)-N-[4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide](/img/structure/B2747906.png)
![N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2747911.png)
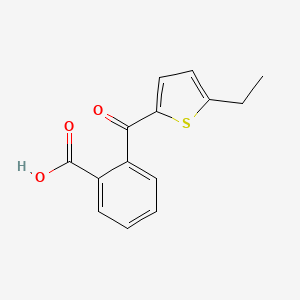
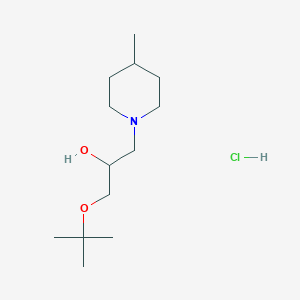
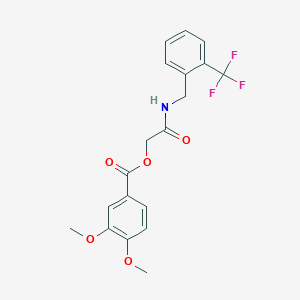
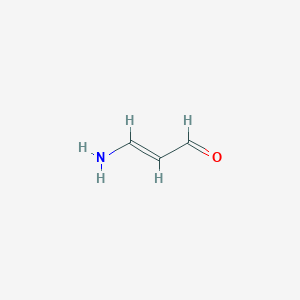
![(13E)-Spiro[11-oxa-3,18-diazatricyclo[16.5.0.05,10]tricosa-5,7,9,13-tetraene-16,3'-azetidine]-4,17-dione;2,2,2-trifluoroacetic acid](/img/structure/B2747917.png)